Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1097921-02-2
VCID: VC3427287
InChI: InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-7-12(8-10-19)22-13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10,18H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)OC
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate

CAS No.: 1097921-02-2

Cat. No.: VC3427287

Molecular Formula: C17H26N2O4

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate - 1097921-02-2

Specification

CAS No. 1097921-02-2
Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
IUPAC Name tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-7-12(8-10-19)22-13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10,18H2,1-4H3
Standard InChI Key LOFCYCRPQLTJOE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)OC

Introduction

Chemical Structure and Properties

Molecular Structure

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate contains several key structural elements:

  • A piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position

  • A phenoxy linker connecting the piperidine ring at the 4-position

  • A 4-amino-3-methoxy substitution pattern on the phenyl ring

The compound shares structural similarities with other piperidine-1-carboxylates that have been documented in chemical databases and research literature. The presence of the Boc protecting group, typically used to protect amino groups during peptide synthesis, suggests this compound may serve as an intermediate in multi-step synthetic pathways.

Predicted Physical Properties

Based on the structural features and comparison with similar compounds, the following properties can be estimated:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₇H₂₆N₂O₄Calculated from structure
Molecular WeightApproximately 322-338 g/molComparable to similar compounds
AppearanceLikely a white to off-white solidCommon for Boc-protected compounds
SolubilityLikely soluble in organic solvents (DCM, THF, DMSO)Based on similar piperidine carboxylates
Hydrogen Bond Donors1 (amino group)Structural analysis
Hydrogen Bond Acceptors5 (carbamate, ether, methoxy, amino)Structural analysis

Synthetic Approaches

Synthetic Challenges

The synthesis of tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate presents several potential challenges:

  • Regioselective introduction of the methoxy and amino groups

  • Formation of the phenoxy linkage with correct orientation

  • Protecting group strategies to prevent side reactions

  • Purification of intermediates and final product

Structural Comparison with Related Compounds

Comparison with Similar Piperidine Carboxylates

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylateC₁₇H₂₆N₂O₄ (estimated)~322-338 g/molTarget compound
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylateC₁₇H₂₆N₂O₃306.4 g/molDirect phenyl connection vs. phenoxy linker
Tert-butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylateC₁₇H₂₅NO₄307.4 g/molHydroxymethyl vs. amino-methoxy substitution
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylateC₂₀H₂₉NO₆~391 g/molAdditional methylene linker and ester group

The structural variations among these compounds highlight the versatility of the piperidine carboxylate scaffold for creating diverse chemical entities with potentially different biological activities and chemical properties.

Structure-Activity Relationship Considerations

The specific substitution pattern of tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate may confer unique properties:

  • The 4-amino group can serve as a hydrogen bond donor

  • The 3-methoxy group acts as a hydrogen bond acceptor

  • The phenoxy linker provides conformational flexibility

  • The Boc group protects the piperidine nitrogen and can be selectively removed

These features suggest potential applications in medicinal chemistry, where such functional groups often participate in binding interactions with biological targets.

Spectroscopic Characterization

Analytical Methods for Identification

For complete characterization of tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate, the following analytical techniques would be recommended:

  • High-resolution mass spectrometry

  • 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC)

  • Infrared spectroscopy

  • X-ray crystallography (if crystalline)

  • Elemental analysis

Chemical Reactivity and Functional Group Transformations

Boc Group Transformations

The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions (typically TFA in DCM or HCl in dioxane), revealing the free piperidine nitrogen. This transformation is commonly employed in synthetic sequences where the Boc group serves as a temporary protecting group.

Amine Functionality

The 4-amino group presents opportunities for various transformations:

  • Acylation to form amides

  • Reductive amination to form secondary/tertiary amines

  • Diazotization for further functionalization

  • Use as a nucleophile in various coupling reactions

Methoxy Group Considerations

The methoxy substituent can be:

  • Demethylated to reveal a phenol

  • Serve as a directing group in certain aromatic substitution reactions

  • Participate in hydrogen bonding interactions

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